molecular formula C20H20N4O2S B2926841 4-{[2-(1H-indol-3-yl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione CAS No. 902579-39-9

4-{[2-(1H-indol-3-yl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione

Cat. No.: B2926841
CAS No.: 902579-39-9
M. Wt: 380.47
InChI Key: IJIDVADVFRBDLW-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis "4-{[2-(1H-Indol-3-yl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione" (hereafter referred to as Compound A) is a quinazoline derivative featuring a thione group at position 2, methoxy substituents at positions 6 and 7, and a 2-(1H-indol-3-yl)ethylamino side chain at position 2. The thione group (C=S) enhances electron density and may influence binding interactions with biological targets .

Synthetic routes for similar compounds involve reactions between substituted isothiocyanates and amines. For example, describes the synthesis of substituted 4-aminoquinazoline-2(1H)-thiones via the reaction of 2-isothiocyanatobenzonitrile with primary amines, yielding tetrahydroquinazoline-2-thiones .

Properties

CAS No.

902579-39-9

Molecular Formula

C20H20N4O2S

Molecular Weight

380.47

IUPAC Name

4-[2-(1H-indol-3-yl)ethylamino]-6,7-dimethoxy-1H-quinazoline-2-thione

InChI

InChI=1S/C20H20N4O2S/c1-25-17-9-14-16(10-18(17)26-2)23-20(27)24-19(14)21-8-7-12-11-22-15-6-4-3-5-13(12)15/h3-6,9-11,22H,7-8H2,1-2H3,(H2,21,23,24,27)

InChI Key

IJIDVADVFRBDLW-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCCC3=CNC4=CC=CC=C43)OC

solubility

not available

Origin of Product

United States

Biological Activity

The compound 4-{[2-(1H-indol-3-yl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings on its biological activity, including data tables, case studies, and detailed analyses.

Chemical Structure and Properties

The molecular formula of the compound is C17H19N3O2SC_{17}H_{19}N_3O_2S with a molecular weight of 345.41 g/mol. The structure includes an indole moiety linked to a quinazoline core, which is known for various pharmacological activities.

Antimicrobial Activity

Research has indicated that quinazoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

CompoundTarget BacteriaInhibition Zone (mm)MIC (µg/mL)
Compound AStaphylococcus aureus155
Compound BEscherichia coli1210
Compound CCandida albicans118

Note: The values above are illustrative based on related studies and should be validated for specific compounds.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Studies have reported that quinazoline derivatives can induce apoptosis in cancer cells. For example, one study found that certain analogs displayed cytotoxic effects against leukemia cell lines (K562, HL-60) while being non-toxic to normal cells.

Case Study: Indole-Quinazoline Derivatives

A recent investigation into indole-quinazoline derivatives demonstrated their ability to inhibit the proliferation of cancer cells. Specifically, one derivative showed a low minimum inhibitory concentration (MIC) against MRSA , highlighting its potential as an anticancer agent.

The biological activity of these compounds is often attributed to their ability to interact with specific biological targets:

  • Inhibition of DNA topoisomerases : This mechanism is crucial for disrupting bacterial DNA replication.
  • Induction of apoptosis : Certain derivatives may trigger programmed cell death in cancer cells through mitochondrial pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences between Compound A and related compounds:

Compound Core Structure Substituents Key Features Reported Activity Reference
Compound A Quinazoline-2(1H)-thione 6,7-dimethoxy; 4-{[2-(1H-indol-3-yl)ethyl]amino} Thione group enhances electron density; indole moiety may target serotonin receptors Not explicitly reported; inferred from analogs
Compound 9 () Pyridine-2(1H)-thione 4-[2-(1H-Indol-3-yl)ethylamino]; 6,6-dimethyl Pyridine core with dimethyl substituents; lacks methoxy groups No biological data provided
IDT785 () Isoindoline-1,3-dione 4-(2-(4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl)ethyl)phenyl Biotinylated SERT ligand; tetrahydropyridine linker Serotonin transporter (SERT) affinity
Compound 73/74 () Indole derivatives 2-(1H-indol-3-yl)ethyl esters (hydroxypropanoate, hydroxypentanoate) Marine-derived; ester linkages Weak DPPH radical scavenging activity
Example 1 () Quinazolin-4(3H)-one 3-[2-(4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl)ethyl]; 6,7-dimethoxy Quinazolinone core (C=O vs. C=S); similar indole and methoxy substituents Antidepressant/serotonin modulation

Key Comparative Insights

Core Structure Variations: Compound A’s quinazoline-2(1H)-thione core distinguishes it from pyridine-thiones (e.g., Compound 9) and quinazolinones (e.g., Example 1 in ). IDT785 () utilizes an isoindoline-dione scaffold with a tetrahydropyridine linker, emphasizing structural diversity in indole-containing SERT ligands .

However, Compound A’s thione group may reduce metabolic oxidation compared to quinazolinones . Marine-derived indole esters (Compounds 73/74, ) lack the quinazoline/pyridine core, resulting in distinct radical scavenging rather than receptor-targeted activity .

IDT785’s biotinylation highlights strategies for improving ligand-receptor interaction studies, a feature absent in Compound A but relevant for future derivatization .

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